molecular formula C16H17N3O3S B4699270 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide

4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B4699270
M. Wt: 331.4 g/mol
InChI Key: YAZXPOQLPQDYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound with an allylamine functional group and a pyridine ring.

Mechanism of Action

The mechanism of action of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to inhibit the replication of viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Biochemical and Physiological Effects:
4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to inhibit the growth and invasion of cancer cells. In addition, it can reduce the replication of viruses by inhibiting viral enzymes.

Advantages and Limitations for Lab Experiments

4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. One area of interest is the development of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the use of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide as a tool for studying protein-protein interactions. Additionally, further research is needed to understand the mechanism of action of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide and to identify its potential applications in other fields, such as materials science.

Scientific Research Applications

4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been studied for its potential use as an enzyme inhibitor and as a tool for studying protein-protein interactions.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(prop-2-enylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-11-17-23(21,22)14-9-7-13(8-10-14)16(20)19-15-6-4-5-12(2)18-15/h3-10,17H,1,11H2,2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZXPOQLPQDYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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